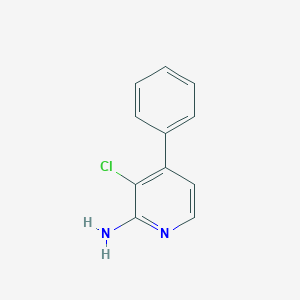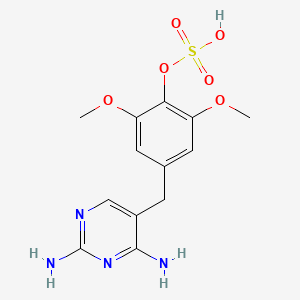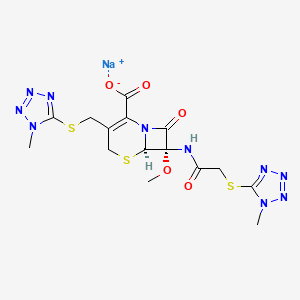
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt: is a derivative of cefmetazole, a second-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt involves multiple steps, starting from cefmetazoleThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and methanol, and the reactions are carried out under inert atmosphere to prevent degradation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and involves rigorous quality control measures to ensure consistency. The compound is usually stored under hygroscopic conditions at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the sulfur-containing groups in the compound.
Reduction: This reaction can modify the tetrazole ring.
Substitution: This reaction can occur at the decyanomethyl group or the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield modified tetrazole derivatives .
Scientific Research Applications
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Investigated for its potential use in developing new antibiotics and understanding drug interactions.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefmetazole: The parent compound, also a second-generation cephalosporin.
Cefotetan: Another second-generation cephalosporin with a similar spectrum of activity.
Cefoxitin: A cephamycin antibiotic with similar antibacterial properties.
Uniqueness
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt is unique due to its modified structure, which enhances its stability and antibacterial activity compared to its parent compound, cefmetazole. The presence of the tetrazole ring and the decyanomethyl group provides additional sites for chemical modification, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H17N10NaO5S3 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
sodium;(6R,7S)-7-methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H18N10O5S3.Na/c1-23-13(17-19-21-23)32-5-7-4-31-12-15(30-3,11(29)25(12)9(7)10(27)28)16-8(26)6-33-14-18-20-22-24(14)2;/h12H,4-6H2,1-3H3,(H,16,26)(H,27,28);/q;+1/p-1/t12-,15+;/m1./s1 |
InChI Key |
HEOBIDTZCOXXKQ-YLCXCWDSSA-M |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)[O-].[Na+] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


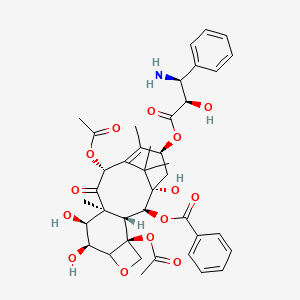
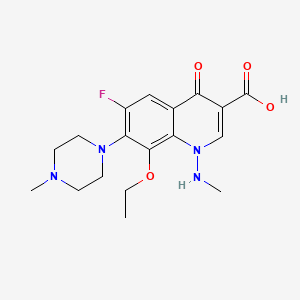
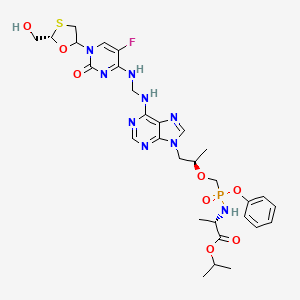
![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
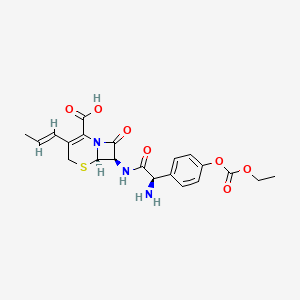
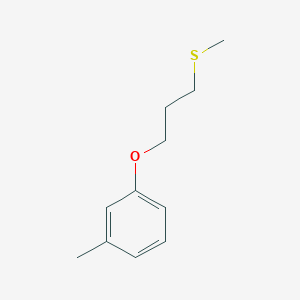
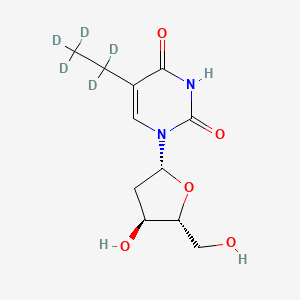
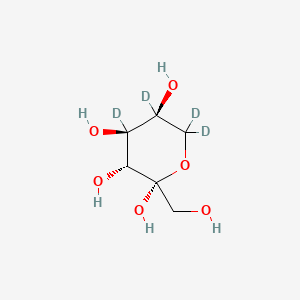
butanedioic acid](/img/structure/B13849820.png)
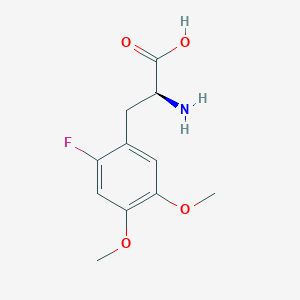
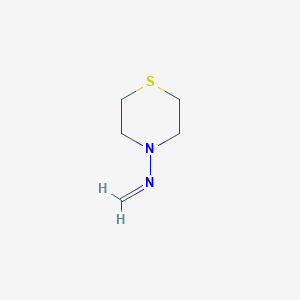
![(2S,3S,4S,5R)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849836.png)
